molecular formula C14H11F2NO2 B1400417 Methyl 2-(2,4-difluorobenzyl)isonicotinate CAS No. 1251845-17-6

Methyl 2-(2,4-difluorobenzyl)isonicotinate

Cat. No. B1400417
M. Wt: 263.24 g/mol
InChI Key: FSCLOXZRCMUFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4-difluorobenzyl)isonicotinate, also known as DFB-MIN, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism Of Action

Methyl 2-(2,4-difluorobenzyl)isonicotinate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and are often overexpressed in cancer cells. Methyl 2-(2,4-difluorobenzyl)isonicotinate has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.

Biochemical And Physiological Effects

Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Methyl 2-(2,4-difluorobenzyl)isonicotinate has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Methyl 2-(2,4-difluorobenzyl)isonicotinate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, Methyl 2-(2,4-difluorobenzyl)isonicotinate has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(2,4-difluorobenzyl)isonicotinate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and treatment regimen for Methyl 2-(2,4-difluorobenzyl)isonicotinate, as well as its efficacy in different types of cancer. Additionally, more research is needed to fully understand the mechanisms of action of Methyl 2-(2,4-difluorobenzyl)isonicotinate and its potential applications in other diseases, such as Alzheimer's disease and inflammation. Finally, there is a need for the development of new formulations of Methyl 2-(2,4-difluorobenzyl)isonicotinate that can improve its solubility and bioavailability.

Scientific Research Applications

Methyl 2-(2,4-difluorobenzyl)isonicotinate has been studied extensively for its potential therapeutic properties. It has shown promise as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation. Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects, reducing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, Methyl 2-(2,4-difluorobenzyl)isonicotinate has been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 2-[(2,4-difluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-12(7-10)6-9-2-3-11(15)8-13(9)16/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCLOXZRCMUFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-difluorobenzyl)isonicotinate

Synthesis routes and methods

Procedure details

Methyl 2-chloroisonicotinate (5.2 g, 30.31 mmol) and Pd(PPh3)4 (0.700 g, 0.61 mmol) were dissolved in THF (100 mL) under nitrogen and (2,4-difluorobenzyl)zinc(II) chloride (0.5 M in THF, 90 mL, 45.00 mmol) was added and the brown solution was stirred at 60° C. overnight (18 h). The reaction was quenched by addition of methanol (50.0 mL). The solution was diluted with EtOAc and washed with NH4Cl (aq) and brine and dried over Na2SO4 to give a red oil. The crude was redissolved in MTBE (200 mL) and solids were filtered off. Hydrogen chloride (4 M in dioxane, 7.58 mL, 30.31 mmol) was added dropwise during stirring and a suspension was formed. The suspension was stirred at room temperature for 15 min. The solid was collected by filtration and washed with MTBE. The solid was dissolved in MTBE/satd NaHCO3. The phases were separated, the organic phase dried over Na2SO4, filtered and evaporated to yield methyl 2-(2,4-difluorobenzyl)isonicotinate (7.011 g, 88%) as a red oil. 1H NMR (400 MHz, cdcl3) δ 3.93 (s, 3H), 4.20 (s, 2H), 6.77-6.88 (m, 2H), 7.18-7.25 (m, 1H), 7.62-7.73 (m, 2H), 8.69 (dd, 1H). MS m/z 264 (M+H)+
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
(2,4-difluorobenzyl)zinc(II) chloride
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
7.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,4-difluorobenzyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,4-difluorobenzyl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,4-difluorobenzyl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2,4-difluorobenzyl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2,4-difluorobenzyl)isonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,4-difluorobenzyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.